Lipophilicity Profile: A Quantifiable Difference from Non-Chlorinated and Methyl-Substituted Analogs
The compound's lipophilicity, a critical parameter for membrane permeability and pharmacokinetic behavior, is markedly higher than its closest analogs. The calculated LogP for 5-chloro-2-isopropylbenzaldehyde is 3.2759 . In contrast, the non-chlorinated analog, 2-isopropylbenzaldehyde, has a LogP of 2.98 , and the methyl-substituted analog, 5-chloro-2-methylbenzaldehyde, has a LogP of 2.4609 [1]. This demonstrates that the combined chloro and isopropyl substitution leads to a more hydrophobic molecule.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.2759 |
| Comparator Or Baseline | Comparator 1: 2-Isopropylbenzaldehyde (LogP 2.98); Comparator 2: 5-Chloro-2-methylbenzaldehyde (LogP 2.4609) |
| Quantified Difference | Target is 0.2959 LogP units more lipophilic than Comparator 1, and 0.8150 LogP units more lipophilic than Comparator 2. |
| Conditions | Calculated LogP values from vendor and database sources. |
Why This Matters
The 10-30% increase in LogP compared to analogs can significantly alter membrane permeability and solubility, making this a critical selection criterion for applications in medicinal chemistry or agrochemical development where bioavailability or environmental fate is a concern.
- [1] Molbase. 5-Chloro-2-methylbenzaldehyde (CAS 58966-34-0). Calculated LogP: 2.4609. View Source
